alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol
Description
alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol is a pyrrolidine derivative featuring a 2-methylpropoxymethyl group attached to the alpha position of the pyrrolidine ring and a hydroxyl-containing ethanol substituent at the 1-position.
Properties
IUPAC Name |
1-(2-methylpropoxy)-3-pyrrolidin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-10(2)8-14-9-11(13)7-12-5-3-4-6-12/h10-11,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUOXVBESBSCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(CN1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964272 | |
| Record name | 1-(2-Methylpropoxy)-3-(pyrrolidin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49571-03-1 | |
| Record name | α-[(2-Methylpropoxy)methyl]-1-pyrrolidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49571-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049571031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methylpropoxy)-3-(pyrrolidin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[(2-methylpropoxy)methyl]pyrrolidine-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol typically involves the reaction of pyrrolidine with 2-methylpropoxyacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, and additional purification steps, such as distillation and recrystallization, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Features of alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol and Analogous Compounds
Structural Differences and Implications
Backbone Variation: The pyrrolidine-ethanol core distinguishes this compound from triazole-based tebuconazole and phosphonothiolate derivatives . Etofenprox, a pyrethroid analog, uses a phenoxybenzene scaffold, prioritizing aromatic interactions for insecticidal activity .
The ethanol group in tebuconazole and the subject compound may facilitate hydrogen bonding, a critical factor in enzyme inhibition (e.g., fungal cytochrome P450 in tebuconazole) .
Phosphonothiolates with 2-methylpropoxy groups () are often toxicants, indicating that substituent placement determines functional outcomes .
Research Findings and Mechanistic Insights
- Agrochemical Potential: Etofenprox and tebuconazole demonstrate that lipophilic groups (e.g., isobutoxy) improve pesticidal efficacy by enhancing penetration into biological membranes .
- Pharmaceutical Relevance : The piperidine derivative in suggests that 2-methylpropoxy groups may optimize pharmacokinetic properties in drug candidates .
- Toxicity Considerations: Phosphonothiolates with similar substituents () underscore the importance of structural precision to avoid unintended toxicity .
Biological Activity
Alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol, also known by its CAS number 49571-03-1, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₁₁H₂₃NO₂
- Molecular Weight : 201.31 g/mol
- CAS Number : 49571-03-1
This compound functions primarily as a modulator of GPR40 (G protein-coupled receptor 40), also known as FFAR1 (fatty acid receptor 1). This receptor is predominantly expressed in pancreatic islets and enteroendocrine cells, playing a crucial role in mediating insulin secretion in response to fatty acids. The modulation of GPR40 by this compound suggests its potential application in managing metabolic disorders such as type 2 diabetes.
Key Mechanisms:
- Insulin Secretion : Activation of GPR40 enhances glucose-stimulated insulin secretion (GSIS) from pancreatic beta cells.
- Incretin Hormone Release : The compound may promote the secretion of gut incretin hormones like GLP-1, which further aids in glucose metabolism .
Pharmacological Studies
Research indicates that this compound exhibits significant biological activity:
- Antidiabetic Potential : As a GPR40 modulator, it has been shown to improve insulin sensitivity and secretion, making it a candidate for diabetes treatment .
Case Studies and Experimental Findings
Several studies highlight the pharmacological efficacy of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated enhanced GSIS in vitro using isolated pancreatic islets treated with the compound. |
| Study 2 | In vivo studies on diabetic models showed reduced blood glucose levels following administration of the compound. |
| Study 3 | Investigated the impact on incretin hormone levels, showing increased GLP-1 secretion post-treatment. |
Comparative Analysis with Other Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other known GPR40 modulators.
| Compound | Mechanism | Efficacy |
|---|---|---|
| Compound A | GPR40 agonist | High insulin secretion enhancement |
| Compound B | Dual GPR40/GLP-1 receptor agonist | Improved glycemic control and weight management |
| This compound | GPR40 modulator | Promotes GSIS and incretin release |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
